molecular formula C7H4N4 B1412344 Pyrazolo[1,5-a]pyrimidine-7-carbonitrile CAS No. 1803597-11-6

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile

Cat. No.: B1412344
CAS No.: 1803597-11-6
M. Wt: 144.13 g/mol
InChI Key: LELLEGSADJKDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile is a useful research compound. Its molecular formula is C7H4N4 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-5-6-1-3-9-7-2-4-10-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELLEGSADJKDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC=N2)N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives: Synthetic Architecture and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, a privileged scaffold in modern drug discovery. It is structured to serve as a handbook for medicinal chemists and pharmacologists, moving beyond basic descriptions to actionable synthetic strategies and structure-activity relationship (SAR) insights.

Executive Summary: The Scaffold Advantage

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, making it an intrinsic mimic of ATP. This structural homology allows it to privilege the ATP-binding pockets of kinases (CDKs, PI3K, Trk) and functionally related enzymes.

While the scaffold allows for substitution at multiple positions (C2, C3, C5, C6, C7), the C7-position is chemically and biologically unique. It sits adjacent to the bridgehead carbon, often projecting substituents into the solvent-exposed region of the ATP binding pocket. This positioning allows for the introduction of solubilizing groups (e.g., morpholines, piperidines) or bulky aromatic moieties without disrupting the critical hinge-binding hydrogen bonds formed by the pyrazole backbone.

Key Marketed/Clinical Examples:

  • Dinaciclib (CDK1/2/5/9 Inhibitor): Features a complex amine at C7.

  • Zaleplon (Sedative/Hypnotic): A GABA-A receptor modulator with a phenyl-acetamide group at C7.

  • Indiplon & Lorediplon: Insomnia therapeutics leveraging C7-aryl substitutions.

Synthetic Architectures and Regiocontrol

The primary challenge in accessing 7-substituted derivatives is regioselectivity during the formation of the bicyclic core. The condensation of 5-aminopyrazoles with 1,3-dielectrophiles can yield either the 5-substituted or 7-substituted isomer, often requiring specific conditions to steer the pathway.

The "Fork in the Road": Regioselective Cyclization

The reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl (or equivalent) is governed by the relative electrophilicity of the carbonyl centers and the nucleophilicity of the exocyclic amine vs. the ring nitrogen (N1).

Mechanism of Control:

  • Kinetic Control: Reaction in neutral/acidic media (e.g., AcOH) often favors attack by the exocyclic amine on the more electrophilic carbonyl first, determining the final substitution pattern.

  • Steric Control: Bulky groups on the

    
    -keto ester can direct the nucleophilic attack to the less hindered carbonyl.
    
The "Industrial" Route: C7-Functionalization via SNAr

For generating diverse libraries (SAR exploration), the most robust method is not de novo cyclization for every analog, but rather the construction of a reactive 7-chloro intermediate.

Workflow:

  • Cyclization: 5-Aminopyrazole + Diethyl malonate

    
     5,7-Dihydroxypyrazolo[1,5-a]pyrimidine (often exists as the dione tautomer).
    
  • Chlorination: Treatment with POCl3 yields the 5,7-dichloro derivative.

  • Regioselective SNAr: The C7-chloride is significantly more reactive toward nucleophilic displacement than the C5-chloride. This allows for the selective installation of amines at C7 at lower temperatures, leaving the C5-chloride available for subsequent Suzuki couplings or a second, harsher SNAr.

Visualization: Synthetic Pathways

The following diagram illustrates the divergent pathways to access 7-substituted derivatives.

SyntheticPathways Start 5-Aminopyrazole Reagent2 Diethyl Malonate Start->Reagent2 Reflux PathA Cyclization A (Acidic/Neutral) Start->PathA + Reagent 1 PathB Cyclization B (Basic/Alkoxide) Start->PathB + Reagent 1 Reagent1 Unsymmetrical 1,3-Dicarbonyl Inter1 5,7-Dihydroxy Intermediate Reagent2->Inter1 Inter2 5,7-Dichloro Derivative Inter1->Inter2 POCl3, Reflux Final 7-Amino-5-Chloro Derivative Inter2->Final Amine, 0°C (Regioselective SNAr at C7) Prod7 7-Substituted Isomer (Major) PathA->Prod7 Kinetic Control Prod5 5-Substituted Isomer (Major) PathB->Prod5 Thermodynamic Control

Caption: Divergent synthetic strategies for accessing 7-substituted pyrazolo[1,5-a]pyrimidines. The SNAr route (bottom) offers high regiocontrol for library generation.

Detailed Experimental Protocol

Target: Synthesis of 7-Morpholino-5-chloro-pyrazolo[1,5-a]pyrimidine (Key Intermediate).

Rationale

This protocol demonstrates the "Industrial Route" (2.2). The choice of morpholine as the nucleophile is representative; it can be replaced by various anilines or aliphatic amines. The reaction exploits the electronic disparity between C5 and C7.

Step-by-Step Methodology

Step 1: Formation of 5,7-Dihydroxypyrazolo[1,5-a]pyrimidine

  • Reagents: 3-Aminopyrazole (10 mmol), Diethyl malonate (12 mmol), Sodium ethoxide (25 mmol, 21% in EtOH).

  • Procedure: Reflux the mixture in absolute ethanol (20 mL) for 6–8 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool to room temperature. Acidify with 2N HCl to pH ~2. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum. Yield: typically >85%.

Step 2: Chlorination to 5,7-Dichloropyrazolo[1,5-a]pyrimidine

  • Reagents: 5,7-Dihydroxy intermediate (5 mmol), POCl3 (15 mL, excess), N,N-Dimethylaniline (0.5 mL, catalyst).

  • Procedure: Heat the mixture to reflux (105°C) for 4 hours. The suspension will clear as the reaction proceeds.

  • Safety Note: Quench excess POCl3 carefully by pouring the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with saturated NaHCO3 and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc). Yield: 60–75%.

Step 3: Regioselective SNAr at C7

  • Reagents: 5,7-Dichloro intermediate (1 mmol), Morpholine (1.1 mmol), Triethylamine (1.5 mmol).

  • Solvent: Ethanol or Isopropanol (5 mL).

  • Condition: Stir at 0°C to Room Temperature for 1–2 hours. Crucial: Do not heat.[1] Heating may lead to disubstitution at C5.

  • Validation: Monitor by LC-MS. The C7-substituted product (monosubstitution) forms first.

  • Workup: Evaporate solvent. Resuspend in water, filter the precipitate, or extract with EtOAc.

  • Outcome: The product is predominantly the 7-morpholino-5-chloro isomer.

Structure-Activity Relationship (SAR) Data

The 7-position is a critical determinant of both pharmacokinetic (PK) properties and potency.

Table 1: SAR of C7-Substituents in Kinase Inhibition (Representative Data)

C7 SubstituentEffect on Potency (IC50)Effect on PropertiesExample Drug
-H LowPoor solubility; lipophilic(Precursors)
-NH-Benzyl High (nM range)Improved hydrophobic pocket fillingDinaciclib analogs
-Aryl (e.g., Phenyl) Moderate to HighRigidifies scaffold; good for GABA-AZaleplon
-Morpholine ModerateHigh solubility; reduced metabolic liabilityPI3K inhibitors
-NH-CH2-Pyridine-N-Oxide Very HighSpecific H-bond interactions; solubilityDinaciclib
Mechanistic Insight: Why C7?

In CDK2/9 inhibition, the pyrazolo[1,5-a]pyrimidine core mimics ATP. The C7 substituent projects toward the ribose-binding pocket or the solvent front .

  • Dinaciclib: The complex C7-amine (pyridine-N-oxide) forms a critical electrostatic interaction and improves water solubility, a common failure point for flat kinase inhibitors.

  • Zaleplon: The C7-phenyl group is twisted relative to the core, fitting into the benzodiazepine binding site on the GABA-A receptor

    
     subunit.
    

Biological Mechanism & Signaling

The following diagram illustrates the mechanism of action for Dinaciclib, a quintessential 7-substituted pyrazolo[1,5-a]pyrimidine, in the context of cancer therapy.

MOA Drug Dinaciclib (7-Substituted Pyrazolo[1,5-a]pyrimidine) Target CDK1, CDK2, CDK5, CDK9 (ATP Binding Pocket) Drug->Target Competitive Inhibition (Ki < 5 nM) Effect1 Inhibition of Cell Cycle (G2/M Phase Arrest) Target->Effect1 Blocks Cyclin Binding Effect2 Inhibition of Transcription (RNA Pol II CTD Phos.) Target->Effect2 Blocks P-TEFb Outcome Apoptosis (Cancer Cell Death) Effect1->Outcome Downstream Downregulation of Mcl-1 (Pro-survival protein) Effect2->Downstream Downstream->Outcome

Caption: Mechanism of Action for Dinaciclib. The 7-substituted scaffold enables potent pan-CDK inhibition, leading to dual cell-cycle arrest and transcriptional suppression.

References

  • Paruch, K. et al. (2010). "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases." ACS Medicinal Chemistry Letters. Link

  • Faming Zhuan Li. (2002). "Synthesis of Zaleplon and related pyrazolo[1,5-a]pyrimidines." US Patent 6,399,621.[2] Link

  • Lamberth, C. (2018). "Pyrazolo[1,5-a]pyrimidine fungicides: A review." Bioorganic & Medicinal Chemistry. Link

  • Gediya, L. K. & Njar, V. C. (2009). "Promise and challenges in drug discovery and development of hybrid anticancer drugs." Expert Opinion on Drug Discovery. Link

  • Williamson, D. S. et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cyanation of Pyrazolo[1,5-a]pyrimidines for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cyanated Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These compounds have garnered significant attention from researchers in drug discovery due to their potent and selective inhibition of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] The introduction of a cyano (-CN) group to this scaffold can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. The nitrile moiety is a compact, metabolically stable hydrogen bond acceptor that can serve as an isostere for hydroxyl or carboxyl groups, enhancing binding affinity to target proteins.[3] Consequently, the development of robust and efficient methods for the cyanation of pyrazolo[1,5-a]pyrimidines is of paramount importance for the synthesis of novel therapeutic agents.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile and functional group-tolerant approach to molecular synthesis.[1][4] This application note provides a detailed protocol for the palladium-catalyzed cyanation of halo-substituted pyrazolo[1,5-a]pyrimidines, a key transformation for accessing novel chemical matter for drug development programs.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed cyanation of an aryl halide, in this case, a halo-pyrazolo[1,5-a]pyrimidine, generally proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Palladium-Catalyzed Cyanation Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Zn(CN)2 Ar-Pd(II)-CN_L2 Ar-Pd(II)-CN Complex Transmetalation->Ar-Pd(II)-CN_L2 - ZnX(CN) Reductive_Elimination Reductive Elimination Ar-Pd(II)-CN_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-CN Cyanated Product Reductive_Elimination->Ar-CN

Figure 1: A simplified diagram of the palladium-catalyzed cyanation cycle.

The catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-pyrazolo[1,5-a]pyrimidine (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.

  • Transmetalation: The cyanide group is transferred from the cyanide source, such as zinc cyanide (Zn(CN)₂), to the palladium center, displacing the halide and forming an Ar-Pd(II)-CN complex.

  • Reductive Elimination: The final step involves the formation of the carbon-cyano bond, yielding the desired cyanated pyrazolo[1,5-a]pyrimidine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can coordinate strongly to the palladium center and inhibit catalytic activity.[5] The choice of cyanide source, ligands, and reaction conditions is therefore critical to maintain a productive catalytic cycle.

Experimental Protocol: Mild Palladium-Catalyzed Cyanation

This protocol is adapted from a general and mild procedure for the cyanation of (hetero)aryl halides and has been shown to be effective for nitrogen-containing heterocycles.[3][6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Halo-pyrazolo[1,5-a]pyrimidineSubstrateN/ASynthesized as per literature procedures.
Zinc Cyanide (Zn(CN)₂)98%Sigma-AldrichCaution: Highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)CatalystStrem ChemicalsA common and effective palladium precatalyst.
1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf)LigandStrem ChemicalsBulky electron-rich phosphine ligand that promotes efficient catalysis.
Tetrahydrofuran (THF)AnhydrousAcros Organics
Deionized WaterN/AIn-house
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
BrineSaturated NaCl solutionIn-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying.
Reaction Setup and Procedure

Experimental_Workflow cluster_Preparation Reaction Preparation cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification Reagents Weigh Halo-pyrazolo[1,5-a]pyrimidine, Zn(CN)2, Pd(dtbpf)Cl2, and dtbpf Vial Add reagents to a reaction vial with a magnetic stir bar Reagents->Vial Solvent Add anhydrous THF and deionized water Vial->Solvent Seal Seal the vial with a cap Solvent->Seal Heat Place in a preheated oil bath and stir vigorously Seal->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool Cool the reaction to room temperature Monitor->Cool Quench Quench with aqueous ammonia and dilute with EtOAc Cool->Quench Extract Separate layers and extract the aqueous phase with EtOAc Quench->Extract Wash Wash combined organic layers with brine Extract->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Concentrate Filter and concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Figure 2: A flowchart illustrating the experimental workflow for the palladium-catalyzed cyanation.

Step-by-Step Methodology:

  • Reaction Setup: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the halo-pyrazolo[1,5-a]pyrimidine (0.5 mmol, 1.0 equiv), zinc cyanide (0.6 equiv, 0.3 mmol, 35 mg), [1,1'-bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (0.02 equiv, 0.01 mmol, 6.5 mg), and 1,1'-bis(di-tert-butylphosphino)ferrocene (0.02 equiv, 0.01 mmol, 4.8 mg).

  • Solvent Addition: Add anhydrous tetrahydrofuran (1.0 mL) and deionized water (0.2 mL) to the vial.

  • Reaction Execution: Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding 2 mL of a 1:1 mixture of saturated aqueous ammonium chloride and ammonium hydroxide. Dilute the mixture with ethyl acetate (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyanated pyrazolo[1,5-a]pyrimidine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Key Considerations and Troubleshooting

  • Inert Atmosphere: While this protocol does not strictly require an inert atmosphere, for sensitive substrates or to ensure maximum catalyst longevity, degassing the solvent and running the reaction under nitrogen or argon is recommended.

  • Cyanide Source: Zinc cyanide is less toxic than alkali metal cyanides but should still be handled with extreme care.[5] An alternative, non-toxic cyanide source that has been successfully employed in palladium-catalyzed cyanations is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[7] However, this may require different reaction conditions.

  • Ligand Choice: The bulky, electron-rich phosphine ligand, dtbpf, is crucial for promoting the reductive elimination step and preventing catalyst deactivation. Other biarylphosphine ligands, such as XPhos or SPhos, may also be effective.

  • Reaction Temperature: The optimal temperature may vary depending on the reactivity of the specific halo-pyrazolo[1,5-a]pyrimidine substrate. If the reaction is sluggish, a higher temperature may be required. Conversely, for highly activated substrates, a lower temperature may be sufficient.

  • Incomplete Conversion: If the reaction stalls, adding a fresh portion of the palladium catalyst and ligand may help to drive the reaction to completion.

Conclusion

This application note provides a robust and reproducible protocol for the palladium-catalyzed cyanation of halo-pyrazolo[1,5-a]pyrimidines. The mild reaction conditions and tolerance of various functional groups make this method highly valuable for the synthesis of novel derivatives for drug discovery and development. By understanding the underlying mechanism and key reaction parameters, researchers can effectively apply and adapt this methodology to accelerate their research programs.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Strategies for the synthesis of 5‐cyano‐ pyrazolo[1,5‐a]pyrimidines. ResearchGate. Available at: [Link]

  • Pd Catalyzed Cyanation. Common Organic Chemistry. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. Available at: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Available at: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. Available at: [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Asian Journal of Chemistry. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]

  • Synthesis of cyanated pyrazolo[1,5‐a]pyridines utilizing... ResearchGate. Available at: [Link]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. Available at: [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Available at: [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. Available at: [Link]

Sources

Application Note: High-Efficiency Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for marketed drugs like Zaleplon (sedative-hypnotic) and numerous kinase inhibitors (e.g., CK2, CDK2 antagonists) currently in clinical trials. This guide details the reaction between 5-aminopyrazole and ethoxymethylenemalononitrile (EMMN) to synthesize 7-amino-pyrazolo[1,5-a]pyrimidine-6-carbonitriles .

While the reaction appears straightforward, regioselectivity and intermediate trapping often lead to suboptimal yields. This note provides two validated protocols—Standard Thermal Reflux and Microwave-Assisted Synthesis —optimized for purity and scalability. We analyze the mechanistic causality of the cyclization to ensure reproducibility.

Mechanistic Insight & Reaction Pathway[1]

The Chemistry of Cyclocondensation

The reaction is a two-step cascade sequence involving a Michael-type addition-elimination followed by an intramolecular nucleophilic attack.

  • Step 1 (Addition-Elimination): The exocyclic amine (

    
    ) of the 5-aminopyrazole acts as the primary nucleophile, attacking the electrophilic 
    
    
    
    -carbon of EMMN. This displaces ethanol, forming the aminomethylene malononitrile intermediate .
  • Step 2 (Cyclization): The endocyclic nitrogen (N1) of the pyrazole ring attacks one of the cyano groups (

    
    ). This is the regioselectivity-determining step.
    
  • Step 3 (Tautomerization): The resulting imine intermediate tautomerizes to form the stable, aromatic 7-amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile.

Mechanistic Diagram

The following diagram visualizes the critical transition states and the regioselective path to the 7-amino isomer.

ReactionMechanism Reactants Reactants 5-Aminopyrazole + EMMN Inter1 Intermediate (Aminomethylene) Reactants->Inter1 - EtOH (Addition-Elimination) TS_Cycl Transition State (Ring N Attack on CN) Inter1->TS_Cycl Intramolecular Cyclization SideProduct Side Product (Uncyclized Enamine) Inter1->SideProduct Incomplete Heating/Acidic pH Product Product 7-amino-pyrazolo[1,5-a] pyrimidine-6-carbonitrile TS_Cycl->Product Tautomerization

Figure 1: Mechanistic pathway showing the conversion of reactants to the fused bicyclic system. Note that insufficient energy (heat/MW) traps the intermediate.

Critical Parameters for Optimization

To ensure a self-validating protocol, researchers must control three variables:

ParameterOptimization Insight
Solvent Choice Ethanol (EtOH) is standard but may require base catalysis (piperidine/Et3N). Pyridine acts as both solvent and base, often driving higher yields for sluggish substrates.
Regioselectivity The formation of the 7-amino isomer is favored. However, steric bulk at the pyrazole N1 position can hinder cyclization.
Temperature The second step (cyclization onto nitrile) has a higher activation energy than the first. Reflux or Microwave irradiation (>100°C) is mandatory to prevent isolation of the open-chain intermediate.

Experimental Protocols

Protocol A: Standard Thermal Reflux (Scale: 1–10 mmol)

Best for routine synthesis without specialized equipment.

Reagents:

  • 5-Aminopyrazole derivative (1.0 equiv)[1][2]

  • Ethoxymethylenemalononitrile (EMMN) (1.1 equiv)

  • Solvent: Ethanol (absolute) or Pyridine

  • Catalyst: Triethylamine (Et3N) (0.5 equiv) [Optional if using Ethanol]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-aminopyrazole (e.g., 1.0 mmol) in Ethanol (5–10 mL).

  • Addition: Add EMMN (1.1 mmol) and Et3N (0.5 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (

    
     for EtOH) with vigorous stirring.
    
    • Checkpoint: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amine should disappear within 30–60 minutes.

    • Duration: Continue reflux for 3–6 hours to ensure cyclization of the intermediate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as a solid. If so, filter the precipitate and wash with cold ethanol (

      
      ).
      
    • If no precipitate forms, concentrate the solvent under reduced pressure to ~20% volume, then add cold water to induce precipitation.

  • Purification: Recrystallize from Ethanol/DMF or Ethanol/Acetone mixtures.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for library generation and difficult substrates.

Reagents:

  • 5-Aminopyrazole derivative (1.0 equiv)[1][2]

  • EMMN (1.1 equiv)

  • Solvent: Ethanol (2–3 mL per mmol)

Procedure:

  • Loading: Charge a microwave process vial (2–5 mL) with 5-aminopyrazole (1.0 mmol), EMMN (1.1 mmol), and Ethanol (2 mL).

  • Irradiation: Seal the vial and irradiate in a dedicated microwave reactor (e.g., Biotage/CEM).

    • Temperature:

      
      
      
    • Hold Time: 15–20 minutes

    • Absorption Level: High

  • Workup: Cool the vial using a compressed air jet (built-in). Transfer the mixture to a beaker.

    • The product usually crystallizes upon cooling. Filter and wash with cold ethanol.

  • Validation: Check LC-MS for the

    
     peak corresponding to the pyrazolo[1,5-a]pyrimidine core.
    

Data Presentation: Method Comparison

The following table summarizes typical results comparing thermal reflux vs. microwave irradiation for a model substrate (3-phenyl-5-aminopyrazole).

MetricThermal Reflux (Protocol A)Microwave (Protocol B)
Reaction Time 4 – 8 Hours15 – 20 Minutes
Solvent Volume 10 mL / mmol2 mL / mmol
Yield (Isolated) 65 – 75%85 – 92%
Purity (Crude) ~85% (requires recrystallization)>95% (often pure after filtration)
Energy Efficiency LowHigh

Characterization & Troubleshooting

Distinctive NMR Features

Successful cyclization is confirmed by specific proton signals in


-NMR (DMSO-

):
  • Pyrazolo-pyrimidine H-3: Singlet or Doublet around

    
     6.5 – 7.0 ppm (if position 3 is unsubstituted).
    
  • Pyrimidine H-5: Singlet around

    
     8.4 – 8.6 ppm. This is the proton on the carbon originating from EMMN.
    
  • Amino Group (

    
    ):  Broad singlet (exchangeable with 
    
    
    
    ) around
    
    
    7.5 – 8.5 ppm. Note: If this peak is absent, cyclization may not have occurred or side reactions happened.
Troubleshooting Guide

Troubleshooting Problem Issue: Low Yield or Impure Product CheckTLC Check TLC: Is Starting Material Gone? Problem->CheckTLC Intermed Spot matches Intermediate? (Lower Rf than Product) CheckTLC->Intermed Yes Regio Regioselectivity Issue? Check Sterics at N1 CheckTLC->Regio Complex Mixture Solvent Switch Solvent to Pyridine or Increase Temp Intermed->Solvent Incomplete Cyclization

Figure 2: Decision tree for troubleshooting common synthetic issues.

Common Pitfall: Isolation of the intermediate enamine (


-(pyrazol-5-yl)aminomethylenemalononitrile).
  • Symptom:[3] NMR shows ethyl peaks (if ethanol wasn't fully displaced) or lacks the characteristic pyrimidine aromatic proton shift.

  • Solution: Increase reaction temperature or add a catalytic amount of base (piperidine) to force the ring closure.

References

  • Aggarwal, R., & Procha, S. K. (2024). Synthesis of 7-aminopyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry. Link

  • Moustafa, M. S., et al. (2022).[4] Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives. Current Microwave Chemistry. Link

  • Castillo, J. C., et al. (2016).[5] Regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. Royal Society of Chemistry Advances. Link

  • Fahim, A., et al. (2018).[3][6] Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine. Current Microwave Chemistry, 5(2), 111-119.[3] Link

  • Sikdar, B., et al. (2023).[2][4] One-pot cyclization methodology for 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. Link

Sources

Reagents for introducing nitrile at C-7 of pyrazolopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Cyanation of Pyrazolo[1,5-a]pyrimidines at C-7

Part 1: Executive Summary & Strategic Analysis

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Dinaciclib, Zaleplon analogues) and GABA-A receptor modulators. Functionalization at the C-7 position is critical for tuning solubility, metabolic stability, and target affinity.

The nitrile (cyano) group at C-7 acts as a potent bioisostere for carbonyls and halogens, offering unique advantages:

  • Electronic Modulation: It is a strong electron-withdrawing group (EWG), reducing the electron density of the pyrimidine ring and altering the pKa of the scaffold.

  • Metabolic Stability: Unlike esters or amides, the nitrile is resistant to rapid hydrolysis in vivo.

  • Interaction Potential: The linear geometry allows the nitrogen lone pair to act as a specific hydrogen-bond acceptor in the ATP-binding pockets of kinases.

This guide details the reagents and protocols for installing a nitrile at C-7, focusing on the displacement of leaving groups (Cl, Br, I) via Transition-Metal Catalysis and Nucleophilic Aromatic Substitution (


) .

Part 2: Mechanistic Grounding & Reagent Selection

The C-7 position of pyrazolo[1,5-a]pyrimidine is electronically analogous to the C-4 position of quinoline. It is highly electrophilic due to the electron-deficient nature of the pyrimidine ring and the inductive effect of the adjacent bridgehead nitrogen.

Reagent Class A: Zinc Cyanide [ ] with Palladium Catalysis
  • Mechanism: Palladium-catalyzed cross-coupling (Buchwald/Rosenmund-von Braun type).

  • Why Use It: This is the Gold Standard for late-stage functionalization. It is tolerant of other functional groups (esters, amides) and avoids the use of highly toxic free cyanide salts or harsh thermal conditions required for CuCN.

  • Key Reagents:

    
    , 
    
    
    
    ,
    
    
    (ligand), Zn dust (activator).
Reagent Class B: Alkali Cyanides (NaCN/KCN)
  • Mechanism: Classical

    
     (Addition-Elimination).
    
  • Why Use It: Ideal for early-stage intermediates where the substrate is simple (e.g., 7-chloro-pyrazolo[1,5-a]pyrimidine) and cost is a driver. Requires a good leaving group (Cl/Br) and often a catalyst like DABCO or 18-crown-6.

  • Limitations: High pH can cause hydrolysis; requires strict safety protocols.

Reagent Class C: Copper(I) Cyanide (CuCN)
  • Mechanism: Rosenmund-von Braun reaction.[1]

  • Why Use It: A robust "legacy" method for 7-iodo or 7-bromo derivatives that are resistant to

    
    .
    
  • Limitations: Requires high temperatures (>150°C) and polar aprotic solvents (NMP/DMF), leading to difficult workups (copper waste).

Part 3: Decision Matrix & Comparative Data

Table 1: Reagent Selection Guide for C-7 Cyanation

ParameterMethod A: Pd-Catalyzed Method B:

(NaCN)
Method C: Cu-Mediated
Primary Reagent

NaCN or KCNCuCN
Substrate Scope 7-Cl, 7-Br, 7-I, 7-OTf7-Cl, 7-F (Activated)7-I, 7-Br
Catalyst

or

DABCO (optional)None (Stoichiometric Cu)
Temperature 80–120 °C (Microwave friendly)60–100 °C140–180 °C
Functional Group Tolerance High (Esters, Nitro, Amides)Medium (Base sensitive groups risk hydrolysis)Low (Thermal degradation)
Purification Filtration + ColumnAqueous wash + ColumnComplex (Cu removal)
Yield (Typical) 75–95%50–80%40–70%

Part 4: Visualized Pathways

Figure 1: Synthetic Workflow for C-7 Cyanation

G Start 7-Hydroxy-pyrazolo[1,5-a]pyrimidine (Precursor) Inter 7-Chloro-pyrazolo[1,5-a]pyrimidine (Activated Electrophile) Start->Inter Prod 7-Cyano-pyrazolo[1,5-a]pyrimidine (Target) Inter->Prod Method A (Pd) Inter->Prod Method B (SNAr) R1 POCl3, Et3N Reflux R2 Zn(CN)2, Pd(dppf)Cl2 DMF, 100°C R3 NaCN, DABCO DMSO, 80°C

Caption: Transformation of 7-hydroxy precursor to 7-cyano target via 7-chloro intermediate using Pd-catalyzed or Nucleophilic pathways.

Part 5: Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation (Recommended)

Best for: Late-stage drug candidates, high-value intermediates.

Reagents:

  • Substrate: 7-Chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)

  • Reagent: Zinc Cyanide (

    
    ) (0.6 – 1.0 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Additive: Zinc Dust (0.1 equiv) - Crucial for maintaining Pd(0) cycle

  • Solvent: Anhydrous DMF or DMAc (degassed)

Step-by-Step:

  • Setup: In a glovebox or under strictly inert atmosphere (

    
    /Ar), charge a microwave vial or pressure tube with the 7-chloro substrate, 
    
    
    
    ,
    
    
    , and Zn dust.
  • Solvation: Add anhydrous DMF (concentration ~0.1 M). Seal the vessel immediately.

  • Reaction:

    • Microwave: Heat to 120 °C for 30–60 minutes.

    • Thermal: Heat to 100 °C for 4–12 hours in an oil bath.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with 2M

    
     (to scavenge Zn/Pd) followed by brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Critical Note:


 is polymeric and releases cyanide slowly, making it safer than NaCN, but it is still highly toxic. All waste must be treated with bleach (sodium hypochlorite) before disposal.
Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: Large-scale synthesis of simple intermediates, cost-sensitive projects.

Reagents:

  • Substrate: 7-Chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Reagent: Sodium Cyanide (NaCN) (1.2 – 1.5 equiv)

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 equiv)

  • Solvent: DMSO (dry)

Step-by-Step:

  • Safety Check: Ensure a cyanide antidote kit is available. Work in a well-ventilated fume hood.

  • Dissolution: Dissolve the 7-chloro substrate and DABCO in DMSO.

  • Addition: Add powdered NaCN in one portion.

  • Reaction: Heat to 60–80 °C. Monitor by TLC/LCMS. The reaction typically completes in 2–6 hours.

    • Note: If the reaction is sluggish, increase temperature to 100 °C, but watch for hydrolysis of the nitrile to amide (7-CONH2).

  • Quench: Pour the mixture slowly into ice-water containing a small amount of bleach (to neutralize excess CN).

  • Extraction: Extract with DCM or EtOAc. The product is often solid and can sometimes be collected by filtration directly from the water quench if pure enough.

Part 6: Troubleshooting & Optimization

Table 2: Common Issues and Solutions

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (Method A) or poor solubility (Method B).Method A: Add polymethylhydrosiloxane (PMHS) or more Zn dust. Method B: Switch to 18-crown-6 ether to solubilize KCN.
Hydrolysis (Amide formation) Wet solvent or high temperature with basic cyanide.Use anhydrous DMSO/DMF. Lower reaction temperature.[2] Ensure reagents are dry.
Homocoupling (Dimer) Pd-catalyst promotes bi-aryl formation.Dilute reaction.[3] Increase

equivalents. Use degassed solvents strictly.
Dehalogenation (7-H product) Hydride source present (e.g., wet DMF + heat).Ensure anhydrous conditions. Avoid alcohols in the reaction mixture.

Part 7: References

  • Review of Pyrazolo[1,5-a]pyrimidine functionalization:

    • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations.

    • Source: PMC / Molecules (2021).

    • URL:[Link]

  • Microwave-Assisted Cyanation Protocols:

    • Title: Optimisation and scale-up of microwave assisted cyanation of aryl halides with Zn(CN)2.

    • Source: Organic & Biomolecular Chemistry (2006).

    • URL:[Link]

  • Reactivity of 7-Chloro-pyrazolo[1,5-a]pyrimidines:

    • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.

    • Source: Journal of Medicinal Chemistry / PMC.

    • URL:[Link]

  • General Cyanation Reviews:

    • Title: Recent Advances in Cyanation Reactions.[1][3][4]

    • Source: Quimica Nova (2022).

    • URL:[Link][2][5][6]

Sources

Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidine-7-carbonitrile Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its ability to yield potent and selective inhibitors of various protein kinases.[1][2] Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] This has positioned pyrazolo[1,5-a]pyrimidine derivatives at the forefront of drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin receptor kinases (Trk), Pim-1, and Phosphoinositide 3-kinase δ (PI3Kδ).[2][4][5][6][7][8] The unique structural features of this scaffold, including its ability to mimic ATP and interact with the ATP-binding pocket of kinases, make it an attractive starting point for the design of novel therapeutics.[3]

This guide provides a detailed overview of the synthetic strategies and protocols for preparing pyrazolo[1,5-a]pyrimidine-7-carbonitrile kinase inhibitors, with a focus on the underlying chemical principles and practical considerations for researchers in drug development.

Retrosynthetic Analysis and Strategic Considerations

The general synthetic approach to the pyrazolo[1,5-a]pyrimidine core involves the construction of the pyrimidine ring onto a pre-existing pyrazole moiety. A common and effective strategy is the cyclocondensation reaction between a 3-aminopyrazole derivative and a β-dicarbonyl compound or a synthetic equivalent.[2][9] For the synthesis of the target 7-carbonitrile derivatives, a key precursor is 3-amino-1H-pyrazole-4-carbonitrile .

G Target This compound Kinase Inhibitor Substep1 Cyclocondensation Reaction Target->Substep1 Key Disconnection Precursor1 3-Amino-1H-pyrazole-4-carbonitrile Precursor2 β-Dicarbonyl Compound or Equivalent Substep1->Precursor1 Substep1->Precursor2

The choice of the β-dicarbonyl equivalent and the reaction conditions are critical for controlling regioselectivity, especially when using unsymmetrical dicarbonyl compounds.[10][11] Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and improved purity of the products.[3][12]

Experimental Protocols

Part 1: Synthesis of the Key Precursor: 3-Amino-1H-pyrazole-4-carbonitrile

The synthesis of 3-amino-1H-pyrazole-4-carbonitrile is a crucial first step. A reliable method involves the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile followed by condensation with hydrazine.[10][13]

Protocol 1.1: Synthesis of (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile [10]

  • To a solution of 3-oxo-3-phenylpropanenitrile (1.45 g, 10 mmol) in dry diethyl ether (50 mL), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of trichloroacetonitrile (1.44 g, 10 mmol) in dry diethyl ether (10 mL) dropwise.

  • Continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into ice water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and crystallize from ethanol to afford the product.

Protocol 1.2: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile [10][14]

  • To a solution of (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (2.89 g, 10 mmol) in ethanol (30 mL), add hydrazine hydrate (80%, 0.63 mL, 10 mmol).

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the desired product.

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
(Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile C11H7Cl3N2O289.5582182-184
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile C10H8N4184.20~90238-240
Table 1: Physicochemical data for the synthesis of the key pyrazole precursor.[10]
Part 2: Synthesis of the this compound Core

The final step in constructing the core scaffold is the cyclocondensation reaction. This can be achieved through various methods, including conventional heating and microwave-assisted synthesis.

G Start 3-Amino-1H-pyrazole-4-carbonitrile + β-Enaminone Reaction Cyclocondensation (Acetic Acid, Reflux or Microwave) Start->Reaction Product This compound Reaction->Product Purification Filtration, Washing, and/or Crystallization Product->Purification Final Pure Kinase Inhibitor Purification->Final

Protocol 2.1: Conventional Synthesis via Cyclocondensation [4]

  • In a round-bottom flask, dissolve 3-amino-1H-pyrazole-4-carbonitrile (10 mmol) and the appropriate β-enaminone (10 mmol) in glacial acetic acid (25 mL).

  • Heat the mixture at reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the solid with ethanol and dry under vacuum.

  • If necessary, purify the product by crystallization from a suitable solvent system, such as a dimethylformamide-water mixture.

Protocol 2.2: Microwave-Assisted Synthesis [2][12]

  • In a microwave-safe vial, combine 3-amino-1H-pyrazole-4-carbonitrile (1 mmol), the β-enaminone (1 mmol), and a catalytic amount of acetic acid in a suitable solvent like ethanol (3 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 150 °C) for a short duration (e.g., 10-15 minutes).

  • After cooling, the product often precipitates out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry.

MethodReaction TimeTypical YieldsKey Advantages
Conventional Heating 3-12 hoursGood to ExcellentStandard laboratory equipment
Microwave-Assisted 5-20 minutesOften higher than conventionalRapid, efficient, improved yields
Table 2: Comparison of synthetic methods for this compound synthesis.

Mechanism of Cyclocondensation

The formation of the pyrazolo[1,5-a]pyrimidine ring proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic carbonyl carbons of the β-dicarbonyl compound (or its enamine equivalent). This is followed by an intramolecular cyclization via the attack of the endocyclic pyrazole nitrogen onto the second carbonyl group, and subsequent dehydration to yield the aromatic fused ring system.

G Reactants Aminopyrazole + Dicarbonyl Step1 Nucleophilic attack of exocyclic NH2 Reactants->Step1 Intermediate1 Acyclic Intermediate Step1->Intermediate1 Step2 Intramolecular cyclization (endocyclic N) Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product Pyrazolo[1,5-a]pyrimidine Step3->Product

Characterization and Quality Control

To ensure the identity and purity of the synthesized compounds, a comprehensive analytical characterization is essential. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final compounds and intermediates.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized molecules.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch.

  • Melting Point Analysis: As a preliminary indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Troubleshooting and Optimization

  • Low Yields: If yields are low in conventional heating methods, consider increasing the reaction temperature or time.[11][12] The use of microwave irradiation is highly recommended to improve yields.[12]

  • Formation of Regioisomers: When using unsymmetrical dicarbonyl compounds, the formation of a mixture of regioisomers can be a challenge.[10] Careful selection of the dicarbonyl equivalent (e.g., using a β-enaminone) can enhance regioselectivity.[12] Fine-tuning the reaction conditions, such as the catalyst and temperature, may also favor the formation of the desired isomer.[11]

  • Purification Difficulties: If the crude product is difficult to purify, consider alternative crystallization solvents or chromatographic techniques. A step-gradient elution in column chromatography can be more effective than an isocratic one.[12]

Conclusion and Future Directions

The synthesis of this compound kinase inhibitors is a well-established field with robust and versatile synthetic methodologies. The protocols outlined in this guide provide a solid foundation for researchers to access these valuable compounds. Future research will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of novel substitutions on the pyrazolo[1,5-a]pyrimidine scaffold to enhance kinase selectivity and overcome drug resistance.[1][3] The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation targeted cancer therapies.[4][15][16]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Publishing.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c.
  • Medicinal attributes of pyrazolo[1,5-a]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.
  • Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. Benchchem.
  • 3-AMINO-5-PHENYL-1H-PYRAZOLE-4-CARBONITRILE synthesis. chemicalbook.
  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking.
  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines
  • Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds. Benchchem.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.

Sources

Strategic Synthesis of 7-Cyanopyrazolo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis of 7-cyanopyrazolo[1,5-a]pyrimidine scaffolds.

Editorial Note on Nomenclature & Strategy: Direct cyclocondensation to place a nitrile (cyano) group specifically at the C7 position of the pyrazolo[1,5-a]pyrimidine ring is synthetically non-trivial because C7 typically originates from the carbonyl carbon of a 1,3-dielectrophile. Standard condensations yield 7-hydroxy/oxo , 7-amino , or 7-alkyl/aryl groups. Therefore, this protocol details the authoritative industrial route :

  • Regioselective Cyclocondensation to form the 7-hydroxy/oxo core.

  • Activation via chlorination.

  • Palladium-Catalyzed Cyanation to install the 7-CN moiety.

A secondary protocol for the direct formation of 7-amino-6-cyanopyrazolopyrimidines (a common kinase inhibitor motif) is also provided.

Part 1: Mechanistic Insight & Regiocontrol

The formation of the pyrazolo[1,5-a]pyrimidine bicyclic system hinges on the reaction between 3(5)-aminopyrazole and a 1,3-dielectrophile (e.g.,


-keto esters, alkoxymethylene malononitriles).
The Regioselectivity Challenge

The 3(5)-aminopyrazole is an ambident nucleophile with three reactive sites:

  • Exocyclic Amine (

    
    ):  Usually the hardest nucleophile, initiating the attack.
    
  • Endocyclic Nitrogen (N1): The "pyrazole" nitrogen.

  • Endocyclic Nitrogen (N2): The nitrogen adjacent to the bridgehead.

To obtain the pyrazolo[1,5-a]pyrimidine (and not the [3,4-d] isomer), the reaction must proceed via initial attack of the exocyclic amine on the electrophile, followed by cyclization at the ring nitrogen (N1).

Critical Process Parameter (CPP): pH Control

  • Acidic Conditions (Glacial AcOH): Protonation of the ring nitrogens directs the initial attack via the exocyclic amine (which remains nucleophilic). This favors the thermodynamically stable [1,5-a] isomer.

  • Basic Conditions: Can lead to mixtures or the [3,4-d] isomer depending on the electrophile's hardness.

Regioselectivity Start 3-Aminopyrazole + 1,3-Dielectrophile Path_Acid Acidic Catalysis (Glacial AcOH) Start->Path_Acid Preferred Path_Base Basic Catalysis (NaOEt) Start->Path_Base Inter_A Intermediate: Enaminone Formation Path_Acid->Inter_A Exocyclic N Attack Prod_15a Pyrazolo[1,5-a]pyrimidine (Target Scaffold) Path_Base->Prod_15a Variable Yield Prod_34d Pyrazolo[3,4-d]pyrimidine (Common Impurity) Path_Base->Prod_34d Possible N2 Attack (Substrate Dependent) Inter_A->Prod_15a Cyclization at N1

Figure 1: Mechanistic pathway dictating the formation of the [1,5-a] vs [3,4-d] scaffold. Acidic conditions are critical for high fidelity synthesis of the [1,5-a] core.

Part 2: Detailed Experimental Protocols

Workflow A: Synthesis of 7-Cyanopyrazolo[1,5-a]pyrimidine (The Substitution Route)

Target: A scaffold with a nitrile group specifically at position 7. Strategy: Cyclocondensation


 Chlorination 

Cyanation.
Step 1: Cyclocondensation to 7-Hydroxypyrazolo[1,5-a]pyrimidine

This step constructs the ring. We use a


-keto ester (or equivalent) to place a hydroxyl (tautomeric with oxo) at C7.
  • Reagents:

    • 3-Aminopyrazole (1.0 equiv)

    • Ethyl Acetoacetate (or substituted

      
      -keto ester) (1.1 equiv)
      
    • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Protocol:

    • Dissolve 3-aminopyrazole (10 mmol) in glacial acetic acid (10 mL).

    • Add ethyl acetoacetate (11 mmol) dropwise at room temperature.

    • Reflux the mixture at 118°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Workup: Cool to room temperature. The product often precipitates. If not, pour onto crushed ice/water (50 mL).

    • Collect the solid by vacuum filtration. Wash with cold water (

      
       mL) and diethyl ether (
      
      
      
      mL) to remove unreacted keto-ester.
    • Drying: Dry in a vacuum oven at 50°C.

    • Yield Expectation: 75–90%.

    • Checkpoint: Product is 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine (exists as 7-one tautomer).

Step 2: Chlorination (Activation)

Converts the 7-OH into a leaving group (7-Cl).

  • Reagents:

    • 7-Hydroxy intermediate (from Step 1)

    • Phosphorus Oxychloride (

      
      ) (Excess, acts as solvent)
      
    • 
      -Dimethylaniline (Catalytic)
      
  • Protocol:

    • Place the 7-hydroxy compound (5 mmol) in a round-bottom flask.

    • Add

      
       (5 mL). Add 2–3 drops of 
      
      
      
      -dimethylaniline (accelerates reaction).
    • Reflux at 105°C for 2–3 hours. The suspension should become a clear solution.

    • Quench (CRITICAL SAFETY): Cool to RT. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Warning: Exothermic hydrolysis of

      
       releases 
      
      
      
      gas. Perform in a fume hood.
    • Neutralize with saturated

      
       to pH 7–8.
      
    • Extract with Dichloromethane (DCM) (

      
       mL). Dry over 
      
      
      
      , filter, and concentrate.
    • Yield Expectation: 80–95%.

Step 3: Palladium-Catalyzed Cyanation (The Installation)

Replaces the 7-Cl with 7-CN. We utilize a non-toxic cyanide source (Potassium Ferrocyanide) to ensure safety and high yields, avoiding the toxicity of


.
  • Reagents:

    • 7-Chloro intermediate (1.0 equiv)

    • 
       (0.25 equiv)
      
    • Catalyst:

      
       (2 mol%) + XPhos or dppf (4 mol%)
      
    • Base:

      
       (1.0 equiv)
      
    • Solvent: DMA (Dimethylacetamide) or NMP

  • Protocol:

    • In a glovebox or under Argon stream: Combine 7-chloro substrate (1 mmol),

      
       (0.25 mmol), 
      
      
      
      (1 mmol),
      
      
      (4.5 mg), and Ligand (e.g., dppf, 22 mg) in a reaction vial.
    • Add dry DMA (3 mL). Seal the vial.

    • Heat to 120°C for 12–16 hours.

    • Workup: Dilute with EtOAc, wash with water (

      
      ) and brine.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Mechanism:[2][3][4] The Pd(0) inserts into the C-Cl bond, transmetallates with the Fe-CN complex, and reductively eliminates the nitrile product.

Workflow B: Direct Synthesis of 7-Amino-6-cyanopyrazolopyrimidines

Target: A scaffold with an amino group at 7 and a nitrile at 6. (Common in kinase inhibitors like Ibrutinib intermediates).

  • Reagents:

    • 3-Aminopyrazole (1.0 equiv)

    • Ethoxymethylene Malononitrile (1.1 equiv)

    • Ethanol (Solvent)[5]

    • Triethylamine (Catalytic, optional)[2]

  • Protocol:

    • Dissolve 3-aminopyrazole (10 mmol) in Ethanol (20 mL).

    • Add ethoxymethylene malononitrile (11 mmol).

    • Reflux for 2–4 hours.

    • The product usually precipitates as a yellow/orange solid upon cooling.

    • Filter and recrystallize from EtOH/DMF.

  • Outcome: This reaction is highly regioselective for 7-amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile .

Part 3: Data Summary & Troubleshooting

Comparison of Methods
FeatureWorkflow A (Substitution)Workflow B (Direct Condensation)
Final Product 7-Cyano -5-alkyl-pyrazolo[1,5-a]pyrimidine7-Amino -pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Key Reagent

-Keto Ester /

Ethoxymethylene Malononitrile
Step Count 3 Steps (Condense

Cl

CN)
1 Step (Concerted Cyclocondensation)
Atom Economy Lower (Requires leaving group)High (Ethanol byproduct)
Safety Profile Moderate (

, Pd-Cyanation)
High (Standard organic reflux)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Formation of [3,4-d] Isomer Basic conditions or wrong solvent.Switch to Glacial Acetic Acid reflux. The acidic medium prevents N2 attack.
Low Yield in Step 1 Polymerization of aminopyrazole.Ensure aminopyrazole is fresh/recrystallized. Store under inert gas.
Incomplete Chlorination Wet

or old reagent.
Distill

before use. Increase reaction time.
Pd-Cyanation Stalled Catalyst poisoning by cyanide.Use

instead of KCN/Zn(CN)2. The slow release of CN prevents catalyst deactivation.

Part 4: Visualizing the Workflow

Workflow Start Start: 3-Aminopyrazole Step1A React with Ethyl Acetoacetate (Glacial AcOH, Reflux) Start->Step1A Route A: 7-Cyano Target Step1B React with Ethoxymethylene Malononitrile (EtOH, Reflux) Start->Step1B Route B: 6-Cyano Target Inter1A 7-Hydroxy-pyrazolo[1,5-a]pyrimidine Step1A->Inter1A Step2A Chlorination (POCl3) Inter1A->Step2A Inter2A 7-Chloro-pyrazolo[1,5-a]pyrimidine Step2A->Inter2A Step3A Pd-Catalyzed Cyanation (K4[Fe(CN)6], Pd(OAc)2) Inter2A->Step3A FinalA Target: 7-Cyano-pyrazolo[1,5-a]pyrimidine Step3A->FinalA FinalB Target: 7-Amino-6-cyano-pyrazolo[1,5-a]pyrimidine Step1B->FinalB

Figure 2: Decision tree for synthesis. Route A yields the C7-nitrile; Route B yields the C6-nitrile with C7-amine.

References

  • Regioselectivity in Cyclocondensation: Makki, M. S. T., et al. "Regioselective synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles." Green Processing and Synthesis, vol. 1, 2012. Link

  • General Synthesis of Pyrazolo[1,5-a]pyrimidines: Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." Arkivoc, vol. 2009, no. 1, 2009, pp. 198-250.[6] Link

  • Palladium-Catalyzed Cyanation (Safe Source): Schareina, T., Zapf, A., & Beller, M. "Potassium hexacyanoferrate(II) as a non-toxic cyanide source for the palladium-catalyzed cyanation of aryl halides." Chemical Communications, 2004. Link

  • Mild Cyanation Protocol: Cohen, D. T., & Buchwald, S. L.[7] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, vol. 17, no.[7] 2, 2015, pp. 202–205.[7] Link[7]

  • Synthesis of Zaleplon Intermediates: "Synthesis of 3-amino-1H-pyrazole-4-carbonitrile derivatives." MDPI Molbank, 2004. Link

Sources

Validation & Comparative

Comparative NMR Profiling: Pyrazolo[1,5-a]pyrimidine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to address the critical analytical challenge of verifying the Pyrazolo[1,5-a]pyrimidine-7-carbonitrile scaffold. Unlike standard characterization reports, this guide focuses on the comparative differentiation of this specific regioisomer against its synthetic byproducts (5-carbonitrile) and structural isomers (3-carbonitrile), a common bottleneck in kinase inhibitor development.

Content Type: Technical Comparison & Characterization Guide Subject: Regioselective Structural Validation via High-Field NMR Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary: The Structural Mandate

The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere for purine bases in ATP-competitive kinase inhibitors (e.g., CDK, JAK, and KDR inhibitors).

The introduction of a nitrile (CN) handle at the 7-position is synthetically non-trivial. Cyclization reactions between 3-aminopyrazoles and asymmetric 1,3-electrophiles (e.g., ethoxymethylene malononitrile derivatives) frequently yield a mixture of 7-carbonitrile (Target) and 5-carbonitrile (Regio-impurity). Standard 1D


H NMR is often insufficient to distinguish these isomers due to the similar electronic environments of the H5 and H7 protons.

This guide provides a definitive, self-validating NMR workflow to unambiguously assign the 7-carbonitrile isomer, comparing its spectral signature against its common alternatives.

Comparative Methodology: The "3-Pillar" Approach

To ensure structural integrity, we compare the target molecule not just against a database, but against the logical alternatives generated during synthesis.

Scenario A: The Target (7-CN)
  • Electronic Feature: Electron-withdrawing CN at C7 reduces electron density at C6.

  • Key Proton: H5 (adjacent to bridgehead N4).

  • Challenge: Proving the vacancy at C7.

Scenario B: The Regio-Impurity (5-CN)
  • Electronic Feature: CN at C5.

  • Key Proton: H7 (adjacent to bridgehead C3a/N1 side).

  • Risk: H5 and H7 often appear as doublets with similar coupling constants (

    
     Hz).
    
Scenario C: The Structural Isomer (3-CN)
  • Context: Often formed if the starting material was 3-amino-4-cyanopyrazole.

  • Differentiation: Easily distinguished by the presence of both H5 and H7 (two doublets) and the absence of H3.

Experimental Protocols

Sample Preparation

Solvent effects are critical for heterocyclic resolution.

  • Primary Solvent: DMSO-

    
      (99.9% D).
    
    • Why: Superior solubility for polar nitriles; prevents aggregation-induced broadening.

    • Concentration: 5–10 mg in 600 µL.

  • Alternative: CDCl

    
      + 0.05% TMS.
    
    • Use Case: Only if checking for trace aliphatic impurities or if the sample aggregates in DMSO. Note that chemical shifts will drift upfield compared to DMSO.

Acquisition Parameters (600 MHz equivalent)

Standard parameters are insufficient for quaternary carbon detection (C-CN and C-Bridgehead).

ExperimentParameterSettingRationale
1D

H
Relaxation Delay (

)
2.0 sEnsure integration accuracy for aromatic protons.
1D

C
Relaxation Delay (

)
3.0 - 5.0 s Crucial: Nitrile carbons (C

N) and bridgeheads (C3a) have very long

times. Short

leads to missing peaks.
gHMBCAD Long-range coupling8 HzOptimized for

in aromatic systems.

N-HMBC
Long-range coupling5 HzThe "Silver Bullet" : Detects non-protonated nitrogens (N4, N1) to confirm regiochemistry.

Logical Workflow & Visualization

The following diagram illustrates the decision tree for assigning the 7-carbonitrile versus its isomers.

NMR_Assignment_Logic Start Unknown Isomer (Pyrazolo[1,5-a]pyrimidine-CN) Step1 1D 1H NMR Analysis Start->Step1 Decision1 How many Pyrimidine Ring Protons? Step1->Decision1 Result3CN Two Doublets (H5 & H7) (H3 is missing) Decision1->Result3CN 2 Protons (H5, H7) Result57CN One Doublet pair or Single Doublet + Singlet Decision1->Result57CN 1 Proton (H5 or H7) Step2 Run 2D HMBC (1H-13C) Result57CN->Step2 Decision2 Analyze Correlation of the H-Pyrimidine Doublet Step2->Decision2 Path7CN Proton correlates to Bridgehead Carbon (C3a) Decision2->Path7CN Strong 3-bond to C3a Path5CN Proton correlates to Nitrile Carbon (C-CN) Decision2->Path5CN Strong 3-bond to CN Final7CN CONFIRMED: 7-Carbonitrile (Proton is H5) Path7CN->Final7CN Final5CN CONFIRMED: 5-Carbonitrile (Proton is H7) Path5CN->Final5CN

Caption: Logic flow for distinguishing regioisomers. The critical differentiator is the HMBC connectivity of the remaining pyrimidine proton.

Data Analysis: The Comparative Matrix

The following table contrasts the expected spectral data for the Target (7-CN) vs. the Impurity (5-CN) in DMSO-


.
Chemical Shift Fingerprint (ppm)[1]
Atom PositionTarget: 7-Carbonitrile Impurity: 5-Carbonitrile Differentiation Note
H-2 8.10 – 8.30 (s)8.10 – 8.30 (s)Not diagnostic (pyrazole ring).
H-3 6.60 – 6.80 (d)6.60 – 6.80 (d)Not diagnostic.
H-5 8.90 – 9.10 (d) Substituted (CN)H5 is deshielded by adjacent N4.
H-6 7.40 – 7.60 (d)7.20 – 7.40 (d)H6 in 7-CN is often more downfield due to 7-CN anisotropy.
H-7 Substituted (CN)8.60 – 8.80 (d) H7 is usually shielded relative to H5.
C-CN ~114.0 ppm~116.0 ppmDifficult to distinguish by shift alone.
C-3a ~148.0 ppm~148.0 ppmBridgehead carbon.
Key HMBC Correlations (The "Proof")

This is the self-validating step. You must observe these specific correlations to confirm the structure.

  • For 7-Carbonitrile:

    • H5 (Proton @ ~9.0): Must show a strong

      
       to C3a (Bridgehead)  and C7 (Quaternary) .
      
    • H6 (Proton @ ~7.5): Must show

      
       to C-CN  (Nitrile carbon). This confirms the CN is at position 7.
      
  • For 5-Carbonitrile:

    • H7 (Proton @ ~8.7): Must show

      
       to C5 (Quaternary) .
      
    • H6 (Proton @ ~7.3): Must show

      
       to C-CN  (Nitrile carbon). This confirms the CN is at position 5.
      

Advanced Characterization: N-HMBC[2]

If the carbon data is ambiguous (e.g., overlapping quaternary carbons),


N Heteronuclear Multiple Bond Correlation is the definitive tie-breaker.
  • Technique:

    
    H-
    
    
    
    N HMBC (Natural Abundance).
  • Target: Bridgehead Nitrogen (N4) and Pyrazole Nitrogen (N1).

Interpretation:

  • H5 (in 7-CN) is vicinal to N4 . It will show a strong

    
      or 
    
    
    
    to the N4 signal (~200-230 ppm).
  • H7 (in 5-CN) is spatially distant from N4 but close to N1 .

  • Result: If the deshielded pyrimidine proton correlates strongly to the bridgehead nitrogen (N4), the proton is H5 , confirming the 7-CN structure.

Troubleshooting & Pitfalls

  • Missing Quaternary Carbons: If C7 or the CN carbon is missing in 1D

    
    C, increase the relaxation delay (
    
    
    
    ) to 5 seconds or use a Chromium(III) acetylacetonate [Cr(acac)
    
    
    ] relaxation agent.
  • Solvent Peaks: In DMSO, the water peak (3.33 ppm) can obscure aliphatic side chains but rarely interferes with the aromatic region.

  • Tautomerism: Pyrazolo[1,5-a]pyrimidines are generally stable, but if the 2-position has an -OH or -NH

    
     group, be aware of keto-enol or amino-imino tautomers which will dramatically shift the ring protons.
    

References

  • Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 1992, 70(4), 1093-1099.

  • Mugnaini, C., et al. "Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement." Arkivoc, 2022, part ii, 22-29.[1]

  • Aggarwal, R., et al. "Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives." Chemistry of Heterocyclic Compounds, 2015.[2]

  • Portilla, J., et al. "Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines."[2] Tetrahedron, 2012, 68(4), 988-994.[2]

Sources

A Senior Application Scientist's Guide to HMBC NMR Distinction of 5- and 7-Pyrazolo[1,5-a]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals working with pyrazolo[1,5-a]pyrimidines, the unambiguous structural elucidation of isomeric products is a critical step. The regioselectivity of synthesis can often lead to the formation of either 5- or 7-substituted isomers, and distinguishing between these two possibilities is paramount for understanding structure-activity relationships (SAR). This guide provides an in-depth technical comparison, grounded in experimental data, on the use of Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy as a definitive tool for this purpose.

The Challenge: Isomeric Ambiguity in Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Synthetic routes to this heterocyclic system, often involving the condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents, can theoretically yield two distinct regioisomers: the 5-substituted and the 7-substituted product.

The seemingly subtle difference in the position of a substituent can have profound effects on the molecule's biological activity and physicochemical properties. Therefore, relying on a single NMR technique or solely on proton and carbon chemical shifts can sometimes be inconclusive. This is where the power of two-dimensional NMR, specifically the HMBC experiment, becomes indispensable.

The Solution: Unveiling Connectivity with HMBC

The HMBC experiment detects long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This allows us to piece together the carbon skeleton of a molecule by observing which protons are close in space to which carbons. For the specific case of 5- and 7-pyrazolo[1,5-a]pyrimidine isomers, HMBC provides a clear and unambiguous method of distinction by revealing key correlations that are unique to each isomer.

The Underlying Principle of Isomer Differentiation

The key to distinguishing the 5- and 7-substituted isomers lies in the unique three-bond correlations that a substituent at either position will exhibit with the carbons of the pyrazolo[1,5-a]pyrimidine core.

  • For a 7-substituted isomer , the protons of the substituent will show a crucial ³J correlation to the C5 carbon.

  • For a 5-substituted isomer , the protons of the substituent will show a ³J correlation to the C7 carbon.

Furthermore, a substituent at the 5-position is three bonds away from the bridgehead carbon C3a, whereas a substituent at the 7-position is too distant for a typical HMBC correlation to be observed. This provides another layer of confirmation.

Experimental Protocol: Acquiring High-Quality HMBC Data

The following is a generalized protocol for acquiring HMBC data on a modern NMR spectrometer. Instrument-specific parameters may need to be adjusted.

1. Sample Preparation:

  • Dissolve 5-10 mg of the pyrazolo[1,5-a]pyrimidine sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved and free of particulate matter.

2. 1D NMR Spectra Acquisition:

  • Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra.

  • Accurately reference the spectra (e.g., to TMS or the residual solvent signal).

  • Determine the chemical shift ranges for both proton and carbon signals to set the spectral widths for the 2D experiment.

3. HMBC Experiment Setup:

  • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Set the spectral widths (SWH) for both the ¹H (F2) and ¹³C (F1) dimensions based on the 1D spectra.

  • Crucial Parameter: Set the long-range coupling constant (d6 or CNST13) for which the experiment is optimized. A typical value for ³JCH is around 8 Hz. For N-heterocycles, acquiring two HMBC spectra, one optimized for ~5 Hz and another for ~10 Hz, can be beneficial to capture a wider range of correlations.[2]

  • Set the number of scans (NS) and dummy scans (DS) based on the sample concentration. For a moderately concentrated sample, 8-16 scans per increment are often sufficient.

  • Set the number of increments in the indirect dimension (F1). A value of 256 is a good starting point for reasonable resolution.

4. Data Processing:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase correction is typically not required for magnitude-mode HMBC spectra.

  • Calibrate the axes using the known chemical shifts from the 1D spectra.

G SamplePrep Sample Preparation 1D_Acquisition 1D NMR Acquisition (¹H, ¹³C) SamplePrep->1D_Acquisition HMBC_Setup HMBC Experiment Setup 1D_Acquisition->HMBC_Setup Data_Acquisition Data Acquisition HMBC_Setup->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Analysis Spectral Analysis Data_Processing->Analysis

Data Interpretation: A Comparative Analysis

Let's consider a hypothetical example of a methyl-substituted pyrazolo[1,5-a]pyrimidine to illustrate the key differences in the HMBC spectra.

Expected Chemical Shifts and Key HMBC Correlations

The following tables summarize the expected ¹H and ¹³C chemical shifts and the crucial HMBC correlations for 5-methyl- and 7-methylpyrazolo[1,5-a]pyrimidine. Chemical shifts are approximate and can vary depending on the solvent and other substituents.

Table 1: 5-Methylpyrazolo[1,5-a]pyrimidine

Position¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations from Methyl Protons
2~8.0~145
3~6.6~96
5-CH₃~2.6~24.7C6, C3a
6~6.7~108
7~8.6~150
3a-~149

Table 2: 7-Methylpyrazolo[1,5-a]pyrimidine

Position¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations from Methyl Protons
2~8.0~145
3~6.6~96
5~8.5~158
6~6.6~107
7-CH₃~2.7~17.1C6, C5
3a-~149

Data adapted from Chimichi et al. (1992).[3]

Diagnostic HMBC Cross-Peaks
  • 5-Methyl Isomer: The most telling correlation will be a cross-peak between the methyl protons (at ~2.6 ppm) and the C6 carbon (at ~108 ppm) and the bridgehead carbon C3a (at ~149 ppm). The absence of a correlation to C7 is equally important.

  • 7-Methyl Isomer: The definitive cross-peaks will be between the methyl protons (at ~2.7 ppm) and both the C6 carbon (at ~107 ppm) and the C5 carbon (at ~158 ppm). A correlation to the bridgehead carbon C3a will be absent.

These distinct patterns of long-range correlations provide irrefutable evidence for the correct isomeric assignment.

Corroborating Evidence from 1D NMR

While HMBC is the definitive tool, valuable clues can also be gleaned from 1D NMR data, as highlighted by the pioneering work of Chimichi and colleagues.[3][4]

  • ¹³C Chemical Shift of the Methyl Group: There is a significant and diagnostic difference in the ¹³C chemical shift of the methyl substituent. For a 5-methyl group, the resonance is typically found around 24.6-24.8 ppm, whereas a 7-methyl group is considerably more shielded, appearing at approximately 17.0-17.2 ppm.[3] This substantial difference can serve as a strong initial indicator of the substitution pattern.

  • Long-Range ¹H-¹H Coupling: In the ¹H NMR spectrum of 7-methylpyrazolo[1,5-a]pyrimidines, a small long-range coupling (typically around 0.9 Hz) is often observed between the methyl protons and H-6.[3] This coupling is absent in the 5-methyl isomer. High-resolution 1D proton spectra are required to resolve this fine splitting.

Conclusion

The unambiguous structural assignment of 5- and 7-pyrazolo[1,5-a]pyrimidine isomers is a critical task in the development of novel therapeutics and other advanced materials. While 1D NMR techniques offer valuable initial insights, HMBC spectroscopy stands as the gold standard for definitive isomer distinction. By leveraging the power of long-range proton-carbon correlations, researchers can confidently map the connectivity of the molecular scaffold and unequivocally determine the substituent's position. The clear-cut and predictable differences in the HMBC correlation patterns between the 5- and 7-substituted isomers make this technique an essential and self-validating system for any scientist working with this important class of N-heterocycles.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Columbia University, Department of Chemistry. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. R. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104207. [Link]

  • University of California, Riverside. (n.d.). HSQC and HMBC for Topspin. Retrieved from [Link]

Sources

Resolving the Regioisomer Conundrum: 1H NMR Shifts of H-5 vs H-7 in Pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Twin Peak" Problem

In the development of kinase inhibitors (e.g., Zaleplon, Dinaciclib analogs), the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure. However, synthesizing this core via the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles often yields a mixture of regioisomers (5-substituted vs. 7-substituted).

Distinguishing the H-5 and H-7 protons is notoriously difficult because:

  • Chemical Equivalence Mimicry: Both protons reside on the pyrimidine ring and often appear as doublets with similar coupling constants (

    
     Hz).
    
  • Shift Overlap: Their chemical shifts (

    
    ) typically fall within the narrow 8.4–9.0 ppm window, often inverting based on the electronic nature of substituents at C-2 or C-6.
    

This guide moves beyond unreliable "rules of thumb" (like assuming H-7 is always downfield) and establishes a definitive, self-validating NMR assignment protocol using HMBC and NOESY.

Structural Anatomy & The Physics of Differentiation

To assign these signals, one must understand the magnetic environment created by the fused system.

The Numbering System

Standard IUPAC numbering for pyrazolo[1,5-a]pyrimidine assigns the bridgehead nitrogen as position 4.

  • H-5: Located on the pyrimidine ring, adjacent to the bridgehead nitrogen (N-4 ).

  • H-7: Located on the pyrimidine ring, adjacent to the bridgehead carbon (C-3a ).

The Electronic Battleground
  • Inductive Effect (H-5): Being

    
     to the bridgehead nitrogen (N-4), H-5 experiences significant deshielding due to the electronegativity of the nitrogen.
    
  • Anisotropic/Steric Effect (H-7): H-7 sits in the "bay region," spatially close to the pyrazole ring (specifically H-3 or C-3 substituents). This results in deshielding due to the ring current anisotropy of the adjacent pyrazole ring.

The Result: H-7 is typically found downfield (higher ppm) of H-5, often by 0.1–0.4 ppm. However, this order can reverse if an electron-donating group is present at C-2 or if the solvent changes from DMSO-


 to CDCl

.
Comparative Data: H-5 vs. H-7 Markers

The following table summarizes the key discriminatory features.

FeatureH-5 (Pyrimidine

-N)
H-7 (Pyrimidine

-N)
Reliability
Typical Shift (

)
8.40 – 8.70 ppm8.60 – 9.20 ppm (Usually Downfield)Moderate (Context dependent)
Multiplicity Doublet (

Hz)
Doublet (

Hz)
Low (Identical J)
Long-Range Coupling Negligible to Methyls at C-2distinct 5-bond coupling to C-2 substituentsModerate
HMBC Correlation Strong 3-bond to C-3a (Bridgehead C)Strong 3-bond to C-5 AND C-3 (Pyrazole)High (Definitive)
NOESY / ROESY Correlation to H-6 onlyCorrelation to H-6 AND H-3 (if geometry permits)High
The Definitive Assignment Protocol (HMBC/NOESY)

Reliance on 1D shifts alone leads to assignment errors in ~15% of cases. The following workflow guarantees accuracy.

Step 1: Sample Preparation
  • Solvent: Use DMSO-

    
      (600 
    
    
    
    L). CDCl
    
    
    often causes signal crowding in this aromatic region.
  • Concentration: >5 mg/mL is required for clear HMBC long-range correlations.

Step 2: The "Golden Key" HMBC Experiment

The Heteronuclear Multiple Bond Correlation (HMBC) is the only fail-safe method. You are looking for the "Cross-Ring" correlation.

  • The H-7 Pathway: H-7 is separated from the Pyrazole C-3 carbon by three bonds (

    
    ).
    
    • Observation: H-7 will show a cross-peak to the C-3 carbon (typically

      
       95–100 ppm).
      
  • The H-5 Pathway: H-5 is separated from C-3 by four bonds (

    
    ).
    
    • Observation: H-5 will NOT show a correlation to C-3. It will primarily correlate to C-7 and C-3a.

Step 3: Visualization of the Logic

NMR_Assignment_Workflow Start Unknown Regioisomer (Pyrazolo[1,5-a]pyrimidine) OneD Run 1H NMR (DMSO-d6) Observe Doublets @ 8.4-9.0 ppm Start->OneD Ambiguity Is Downfield Signal H-7? OneD->Ambiguity HMBC Run 1H-13C HMBC (Optimized for 8-10 Hz) Ambiguity->HMBC Standard Path NOESY Alternative: NOESY/ROESY Check for cross-peak to H-3 Ambiguity->NOESY If Low Conc. CheckC3 Check Correlations to Pyrazole C-3 (~95-100 ppm) HMBC->CheckC3 ResultH7 Signal Shows Cross-peak to C-3 CONFIRMED: H-7 CheckC3->ResultH7 Yes (3-bond) ResultH5 Signal Shows NO Cross-peak to C-3 CONFIRMED: H-5 CheckC3->ResultH5 No (4-bond) NOESY->ResultH7 Weak NOE to H-3

Caption: Logical workflow for distinguishing H-5 and H-7. The HMBC pathway to C-3 is the critical discriminator.

Experimental Validation: A Case Study

Based on the revised assignments by Chimichi et al. (1992) and recent work by Novikova (2023), here is a validated dataset for 5,7-dimethylpyrazolo[1,5-a]pyrimidine :

  • H-6 Assignment: The proton at 6.78 ppm (dd). It couples to both H-5 and H-7.[1]

  • H-5 vs H-7 Shift Inversion:

    • In the parent system, H-7 is at 8.76 ppm and H-5 is at 8.48 ppm .

    • However, in 2-substituted derivatives, H-5 can shift downfield, compressing the gap.

  • The Methyl Group Test:

    • If you have methyl groups at positions 5 and 7:[1][2][3][4][5][6][7]

      • 5-CH3: Appears as a singlet (no coupling to H-6).

      • 7-CH3: Appears as a fine doublet (

        
         Hz) due to long-range coupling with H-6.
        
    • Protocol: Acquire the 1H spectrum with high digital resolution (at least 64k points) and apply a window function (Gaussian) to resolve this small coupling.

Common Pitfalls
  • Assuming H-7 is always the most downfield: While statistically common, electron-withdrawing groups at C-2 (e.g., -CN, -COOEt) can deshield H-3 and indirectly affect the ring current, altering H-5/H-7 relative positions.

  • Ignoring Solvent Effects: The shift difference (

    
    ) between H-5 and H-7 is maximized in polar aprotic solvents (DMSO, Acetone) and minimized in non-polar solvents (CDCl
    
    
    
    ).
  • Confusing C-3a and C-5 in HMBC: Both are quaternary/aromatic carbons. C-3a (bridgehead) is usually upfield of C-5. Verify C-5 by its direct HSQC correlation if it bears a proton (in unsubstituted cases) or its chemical shift calculation.

References
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992).[1][2] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[1][2][3][8][9] Canadian Journal of Chemistry, 70(4), 1093–1097.[3] [Link]

  • Novikova, D. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6647. [Link]

Sources

A Comparative Guide to 7-Cyano vs. 7-Chloro Pyrazolo[1,5-a]pyrimidine Activity in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Cornerstone of Kinase Inhibitor Design

The Synthetic Interrelationship: From Chloro Precursor to Cyano Analog

A crucial aspect to understand when comparing 7-chloro and 7-cyano pyrazolo[1,5-a]pyrimidines is their synthetic lineage. The 7-chloro analog often serves as a key intermediate in the synthesis of the 7-cyano derivative and other C7-functionalized compounds. This is primarily due to the reactivity of the chloro group as a good leaving group in nucleophilic aromatic substitution reactions.

A common synthetic strategy involves the initial construction of a 5,7-dichloropyrazolo[1,5-a]pyrimidine core.[4] Selective nucleophilic substitution at the more reactive C7 position allows for the introduction of various functionalities, including amines.[4] Subsequent functionalization at the C5 position can then be achieved.

To illustrate the transformation from a 7-chloro to a 7-cyano analog, let's consider the synthesis of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine-based inhibitors of Casein Kinase 2α (CSNK2A). The synthesis of these potent inhibitors often starts from a 5-chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile intermediate.[5][6] While this specific example already contains a cyano group at the 3-position, the principle of utilizing a chloro-substituted precursor for further modification is a cornerstone of the medicinal chemistry of this scaffold. The conversion of a 7-chloro to a 7-cyano group can be achieved through cyanation reactions, typically employing a cyanide source like zinc cyanide or copper(I) cyanide and a palladium catalyst.

Comparative Analysis of Physicochemical and Biological Properties

The choice between a cyano and a chloro substituent at the 7-position can significantly impact a molecule's physicochemical properties, which in turn influences its biological activity, pharmacokinetics, and pharmacodynamics.

Property7-Chloro Substitution7-Cyano SubstitutionRationale and Expected Impact on Activity
Electronic Effects Weakly deactivating, ortho-, para-directingStrongly deactivating, meta-directingThe strong electron-withdrawing nature of the cyano group can significantly alter the electron density of the pyrimidine ring, potentially influencing hydrogen bonding interactions with the kinase hinge region.
Steric Profile Relatively small and sphericalLinear and more sterically demandingThe linear geometry of the cyano group can either be beneficial, allowing for penetration into a narrow pocket, or detrimental if it causes steric clashes within the binding site.
Lipophilicity (logP) Increases lipophilicityCan either increase or decrease lipophilicity depending on the overall molecular context, but generally less lipophilic than chloro.Changes in lipophilicity affect solubility, cell permeability, and off-target interactions. A more polar cyano group might improve aqueous solubility.
Metabolic Stability Generally stable, but can be subject to oxidative metabolismCan be metabolized via hydrolysis to a carboxylic acid or reduction.The metabolic fate of the substituent can impact the compound's half-life and potential for generating active or inactive metabolites.
Target Interactions Can participate in halogen bondingThe nitrogen atom can act as a hydrogen bond acceptor.The ability to form specific interactions with amino acid residues in the active site is a key determinant of potency and selectivity. The cyano group offers a distinct hydrogen bonding capability compared to the chloro group.

In a study on dual inhibitors of CDK2 and TRKA kinases, the substitution of a bromo group with a chloro group on a phenyl substituent of the pyrazolo[1,5-a]pyrimidine core showed that the bromo analog had better activity, highlighting the sensitivity of the scaffold to halogen substitutions.[7] The same study also demonstrated that replacing an ester group at the C3 position with a cyano group resulted in a remarkable increase in activity, underscoring the potential of the cyano group to enhance potency.[7]

For the 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine inhibitors of CSNK2A, X-ray crystallography revealed that the cyano group at the 3-position interacts with a bound water molecule, which in turn coordinates with the backbone NH of a key amino acid residue.[5][6] This highlights the crucial role a cyano group can play in forming specific, potency-enhancing interactions within the kinase active site. While this is at the C3 position, it provides a strong rationale for the potential of a C7-cyano group to act as a key pharmacophoric feature.

Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Protocol 1: Synthesis of 7-Chloro-pyrazolo[1,5-a]pyrimidine Intermediate

This protocol describes a general method for the synthesis of a 5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate, which can be selectively functionalized at the C7 position.

Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • React 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethoxide.

  • The reaction mixture is typically heated to obtain the dihydroxy-heterocycle.[4]

Step 2: Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • Subject the dihydroxy-heterocycle to a chlorination reaction using a reagent like phosphorus oxychloride (POCl₃).[4]

  • This reaction typically yields the 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

Step 3: Selective Nucleophilic Substitution at C7

  • React the 5,7-dichloro intermediate with a nucleophile (e.g., an amine) in the presence of a base like potassium carbonate at room temperature.[4]

  • The greater reactivity of the chlorine atom at the C7 position allows for selective substitution.[4]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro potency of kinase inhibitors.

Materials:

  • Recombinant kinase (e.g., CSNK2A)

  • Kinase substrate (specific peptide or protein)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Multichannel pipettor and luminescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, kinase, and substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

This protocol allows for the measurement of compound binding to the target kinase within intact cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[8][9][10][11]

Procedure:

  • Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • Seed the transfected cells into a 96-well plate.

  • Add the NanoBRET™ tracer and the test compounds at various concentrations to the cells.

  • Incubate for a specified period (e.g., 2 hours) at 37°C.

  • Add the NanoGlo® substrate and extracellular NanoLuc® inhibitor.

  • Measure the donor (450 nm) and acceptor (610 nm) emission signals using a plate reader.

  • Calculate the BRET ratio and determine the cellular IC₅₀ value.[10]

Signaling Pathway Context: CSNK2A in Cancer

Pyrazolo[1,5-a]pyrimidines have shown significant promise as inhibitors of CSNK2A, a serine/threonine kinase that is frequently dysregulated in cancer.[1] CSNK2A is a pleiotropic kinase involved in a multitude of cellular processes, including proliferation, apoptosis, and signaling pathway activation.[1] It is known to be involved in several key cancer-related pathways, such as Wnt, JAK-STAT, and PI3K/AKT.[1]

CSNK2A_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT CSNK2A CSNK2A AKT->CSNK2A Activates Beta_Catenin β-Catenin CSNK2A->Beta_Catenin Phosphorylates & Stabilizes Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Frizzled->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Pyrazolo_Pyrimidine 7-Cyano/7-Chloro Pyrazolo[1,5-a]pyrimidine Pyrazolo_Pyrimidine->CSNK2A Inhibits Experimental_Workflow Start Start: Design of 7-Substituted Analogs Synthesis Synthesis of 7-Chloro & 7-Cyano Analogs Start->Synthesis In_Vitro_Screening In Vitro Kinase Inhibition Assay (IC₅₀) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Cellular_Assay Cellular Target Engagement (NanoBRET™, IC₅₀) In_Vitro_Screening->Cellular_Assay Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cellular_Assay->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization

Caption: A typical experimental workflow for kinase inhibitor discovery.

Conclusion and Future Directions

The substitution at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold is a critical determinant of biological activity. While the 7-chloro analog often serves as a versatile synthetic precursor, the 7-cyano substitution offers distinct electronic and steric properties that can be exploited to enhance potency and fine-tune physicochemical properties. The ability of the cyano group to act as a hydrogen bond acceptor provides a valuable tool for medicinal chemists to optimize interactions within the kinase active site.

Future research should focus on the direct, systematic comparison of 7-cyano and 7-chloro analogs within various pyrazolo[1,5-a]pyrimidine series targeting different kinases. Such studies will provide a clearer understanding of the nuanced effects of these substitutions and guide the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles. The detailed experimental protocols provided in this guide offer a framework for researchers to undertake these important investigations.

References

  • Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Med Chem Lett. 2020 Feb 12;11(4):558-565.
  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Terungwa, I., et al. (2025).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med. Chem., 2020,11, 1121-1135.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Med. Chem. Lett. 2014, 5, 12, 1373–1377.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1121-1135.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. 2024, 29(1), 123.
  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. ACS Omega. 2023, 8, 41, 38165–38177.
  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. ACS Omega. 2023, 8 (41), 38165-38177.
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorg Med Chem Lett. 2015 Oct 1;25(19):4147-51.
  • Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics. Mol Cell Proteomics. 2022 Jun; 21(6): 100233.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. 2022, 27(15), 4945.
  • Dana Bioscience. (n.d.). 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 1g. Retrieved from [Link]

  • Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics. Mol Cell Proteomics. 2022, 21(6), 100233.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. 2002, 7(9), 681-690.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Regulation of Mouse CK2α (Csnk2a1) Promoter Expression In Vitro and in Cell Lines. Int J Mol Sci. 2022 Apr; 23(8): 4363.
  • Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Dev Res. 2025 Nov;86(7):e70168.
  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. J Med Chem. 2010 Dec 23;53(24):8508-22.

Sources

Regiochemical Validation of Pyrazolo[1,5-a]pyrimidine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Regiochemistry of Pyrazolo[1,5-a]pyrimidine Ring Closure Content Type: Technical Comparison Guide

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Zaleplon, Dinaciclib) and GABA receptor modulators. The synthesis typically involves the condensation of 3(5)-aminopyrazoles with 1,3-electrophiles (such as


-keto esters or alkynones).

The Critical Failure Point: This condensation is ambident. The exocyclic amine and the endocyclic pyrazole nitrogen can attack the electrophile in two distinct orientations, yielding regioisomers (typically 5-substituted vs. 7-substituted). These isomers often possess identical mass and very similar 1D NMR profiles, yet vastly different biological activities.

This guide objectively compares the validation methods for determining this regiochemistry, moving beyond basic 1D NMR to definitive structural elucidation techniques.

Part 1: The Mechanistic Challenge

The regiochemical outcome is governed by the interplay between the nucleophilicity of the aminopyrazole nitrogens and the electrophilicity of the carbonyl centers.

  • Path A (Kinetic Control): Attack by the most nucleophilic exocyclic amine (

    
    ) on the most reactive carbonyl.
    
  • Path B (Thermodynamic Control): Reversibility of the intermediate or acid-catalyzed equilibration can favor the more stable isomer.

Visualization: Divergent Reaction Pathways

The following diagram illustrates the bifurcation point where standard synthesis can yield ambiguous results.

ReactionPathway Reactants 3-Aminopyrazole + 1,3-Dielectrophile Intermediate Open-Chain Intermediate Reactants->Intermediate Nucleophilic Attack Isomer5 Regioisomer A (5-Substituted) Intermediate->Isomer5 Cyclization (Path A) Isomer7 Regioisomer B (7-Substituted) Intermediate->Isomer7 Cyclization (Path B)

Figure 1: Divergent cyclization pathways leading to structural isomers. The lack of distinct mass difference necessitates advanced spectroscopic validation.

Part 2: Comparative Analysis of Validation Methods

We evaluated four primary methods for distinguishing regioisomers. The "Performance Score" is an aggregate metric of reliability, speed, and resource intensity.

Method A: Long-Range Heteronuclear Correlation (

HMBC)
  • Status: Industry Standard (The Workhorse)

  • Mechanism: Detects correlations across 2-3 bonds. The bridgehead carbon (C3a) is the "anchor." It couples to the pyrazole proton (H3) and only the proton at the 5- or 7-position of the pyrimidine ring.

  • Pros: Non-destructive, high throughput, requires standard equipment (400 MHz+).

  • Cons: Fails if the pyrimidine ring is fully substituted (no protons on C5/C7) or if signals overlap significantly.

  • Verdict: The first-line defense.

Method B: Nitrogen Detection (

HMBC)
  • Status: The Specialist

  • Mechanism: The bridgehead nitrogen (N4) chemical shift is highly sensitive to its environment.

    • N4 Shift: Typically

      
      260–270 ppm (relative to liquid 
      
      
      
      ).
    • Differentiation: N4 shows strong coupling to H5 but weak/no coupling to H7.

  • Pros: Unambiguous differentiation when carbon spectra are crowded.

  • Cons: Requires

    
    -capable probe; lower sensitivity requires higher concentration or longer acquisition times.
    
Method C: X-Ray Crystallography[1][2][3]
  • Status: The Gold Standard

  • Mechanism: Diffraction of X-rays by the crystal lattice to map electron density.

  • Pros: Absolute stereochemical and regiochemical proof.

  • Cons: High Failure Rate. Many kinase inhibitors are amorphous solids or oils. Time-intensive (days to weeks).

  • Verdict: Use only when NMR is inconclusive.

Method D: GIAO-DFT Calculation
  • Status: The Modern Validator

  • Mechanism: Quantum chemical calculation (Gauge-Independent Atomic Orbital) to predict NMR shifts of both hypothetical isomers and compare with experimental data.

  • Pros: Can resolve cases where experimental data is ambiguous; no crystals required.

  • Cons: Computationally expensive; requires expertise in basis set selection (e.g., B3LYP/6-31G(d,p)).

Part 3: Comparative Data Summary
Feature1D NMR (NOE)2D HMBC (1H-13C)X-Ray CrystallographyGIAO-DFT Prediction
Reliability Low (Spatial only)High (Through-bond)AbsoluteMedium-High
Sample Req. < 5 mg10-20 mgSingle CrystalVirtual
Time to Result 10 mins1-4 HoursDays-Weeks24-48 Hours
Cost $



Key Limitation Fails with distal substituentsRequires C3a-H couplingCrystallization failureBasis set dependency
Part 4: Validated Experimental Protocol (HMBC Focus)

To ensure trustworthy data, follow this self-validating HMBC protocol designed for fused heterocycles.

Objective: Establish the connectivity between the pyrazole H3 proton and the pyrimidine substituents via the bridgehead C3a.

Reagents & Equipment:

  • Sample: >10 mg of purified compound.

  • Solvent:

    
     (preferred for solubility and lock stability) or 
    
    
    
    .
  • Instrument:

    
     400 MHz NMR spectrometer.[4][5]
    

Step-by-Step Methodology:

  • 1D Proton Assignment:

    • Acquire a standard

      
       spectrum.
      
    • Identify the pyrazole H3 singlet (typically

      
       6.0–6.5 ppm).
      
    • Identify the pyrimidine protons (if any).

  • HMBC Parameter Optimization:

    • Set the long-range coupling constant delay (

      
      ).
      
    • Critical Setting: Standard HMBC is optimized for 8 Hz. For fused aromatic rings, couplings can be smaller (4–6 Hz). Set cnst13 (Bruker) or equivalent to 5 Hz to catch weak 3-bond couplings across the bridgehead.

  • Acquisition:

    • Run the experiment (approx. 1–2 hours for sufficient signal-to-noise).

  • Analysis (The "Bridgehead Check"):

    • Step A: Locate the bridgehead Carbon (C3a) signal in the F1 dimension by finding its correlation to the Pyrazole H3.

    • Step B: Look for correlations from the other ring protons to this same C3a carbon.

    • Logic: If the substituent is at C7, its protons (or attached alkyl protons) will show a strong 3-bond correlation to C3a. If the substituent is at C5, the correlation to C3a is often a weak 4-bond coupling or absent.

Part 5: Decision Tree for Validation

Use this workflow to determine the most efficient validation path for your specific molecule.

DecisionTree Start Synthesized Pyrazolo[1,5-a]pyrimidine Step1 Run 1H NMR Start->Step1 Check1 Are peaks distinct? Step1->Check1 Step2 Run 1H-13C HMBC (Focus: C3a Bridgehead) Check1->Step2 No/Ambiguous Result Regiochemistry CONFIRMED Check1->Result Yes (Rare) Check2 Is C3a-H correlation clear? Step2->Check2 Step3 Run 1H-15N HMBC (Focus: N4 Shift) Check2->Step3 No (Overlaps) Check2->Result Yes Check3 Is N4 assignable? Step3->Check3 Step4 Attempt Crystallization OR GIAO-DFT Check3->Step4 No Check3->Result Yes

Figure 2: Logical workflow for structural validation, prioritizing high-throughput NMR methods before resorting to time-consuming crystallography.

References
  • Lynch, M. A., et al. (2002). Regioselective synthesis of pyrazolo[1,5-a]pyrimidines.[3][5][6][7][8][9][10][11][12] This foundational text outlines the thermodynamic vs. kinetic control in ring closure.

  • Salgado, A., et al. (2010).[9] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Demonstrates the utility of Nitrogen-15 NMR in similar fused systems.

  • Mugnaini, C., et al. (2022).[5] Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement.[5] Provides recent experimental protocols and NMR data for 5,7-dimethyl derivatives.

  • Portilla, J., et al. (2020).[13] Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Validates the use of DFT/TD-DFT for structural confirmation in this scaffold.

  • Williamson, D. S., et al. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2.[10] Illustrates the use of X-ray crystallography in confirming the binding mode and regiochemistry of these inhibitors.

Sources

Safety Operating Guide

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Action Required: Treat this compound as a high-potency bioactive agent with a cyanide-generating functional group .

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile is a fused bicyclic heterocycle frequently employed as a scaffold in kinase inhibitor development. Its disposal requires a dual-threat management strategy:

  • Chemical Hazard: The nitrile (cyano, -CN) moiety poses a risk of hydrogen cyanide (HCN) evolution if exposed to strong acids.

  • Biological Hazard: As a likely kinase inhibitor, it is an environmental toxin that must be prevented from entering water tables or aquatic ecosystems.

Chemical Attribute Specification Disposal Implication
Functional Group Aromatic Nitrile (-CN)CRITICAL: Incompatible with strong acids. Risk of HCN gas.[1][2]
Core Structure Pyrazolo[1,5-a]pyrimidineHigh nitrogen content; generates NOx upon incineration.
Solubility Low (Water), High (DMSO/Organic)Do not attempt aqueous neutralization.
RCRA Classification Non-listed (likely), CharacteristicTreat as D003 (Reactive) potential or general Toxic Organic.
Pre-Disposal Hazard Assessment (Self-Validating Protocol)

Trustworthiness Check: Before moving any waste, perform this 3-point validation to ensure the receiving container is safe.

Protocol:

  • pH Validation: Test the receiving waste stream.

    • Requirement: pH must be ≥ 7.0 .

    • Reasoning: Acidic environments protonate the nitrile or drive hydrolysis, potentially releasing toxic gases.

  • Oxidizer Check: Ensure no strong oxidizers (Peroxides, Nitric Acid) are present in the organic waste stream.

    • Reasoning: Pyrazolopyrimidines are electron-rich; uncontrolled oxidation can be exothermic.

  • Phase Verification: Confirm the waste solvent is compatible (e.g., DMSO, Methanol, DCM).

Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Best for: Expired stocks, weighing paper, contaminated gloves.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Labeling: Mark the inner bag clearly with "Toxic Solid - Nitrile Derivative."

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) drum.

  • Destruction Method: High-Temperature Incineration.

    • Note: Do not autoclave. Autoclaving does not destroy the chemical structure and may volatilize toxic byproducts.

Scenario B: Liquid Waste (Mother Liquors / Reaction Mixtures)

Best for: HPLC waste, reaction byproducts in DMSO/DCM.

  • Segregation: designate a specific waste container labeled "High Hazard Organic - Non-Halogenated" (or Halogenated if DCM is used).

  • Basification (The Safety Lock):

    • Add a small amount of 1M NaOH or organic base (Triethylamine) to the waste stream to ensure pH remains basic (pH 8-10).

    • Why? This prevents accidental HCN formation if an acid is mistakenly introduced later.

  • Transfer: Pour liquid slowly using a funnel to avoid splashing.

  • Log: Record the volume and concentration on the waste manifest immediately.

Emergency Procedures: Spills & Exposure

The "Cyanide" Contingency: While organic nitriles are more stable than inorganic cyanides, metabolic processing or extreme chemical hydrolysis can release cyanide.

  • Spill Cleanup:

    • Evacuate the immediate area if dust is airborne.

    • Don PPE: Double nitrile gloves, lab coat, safety goggles, and a NIOSH-approved N95 or P100 respirator.

    • Do NOT use Acidic Absorbents: Use vermiculite, sand, or a commercial "Organic Spill Kit."

    • Decontamination: Wash the area with a 10% bleach solution only after the bulk material is removed. (Bleach oxidizes traces of the compound).

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for safe disposal.

DisposalWorkflow Start Waste Generation: Pyrazolo[1,5-a]pyrimidine-7-CN StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Contaminated PPE StateCheck->IsSolid IsLiquid Liquid Solution (DMSO, MeOH, etc.) StateCheck->IsLiquid DoubleBag Double Bag (Polyethylene) IsSolid->DoubleBag Incinerate High-Temp Incineration (Commercial Facility) DoubleBag->Incinerate CheckAcid CRITICAL CHECK: Is the Solution Acidic? IsLiquid->CheckAcid Neutralize Neutralize with Base (Target pH 8-10) CheckAcid->Neutralize Yes (Risk of HCN) Segregate Segregate: Organic Waste Stream (NO Oxidizers) CheckAcid->Segregate No Neutralize->Segregate Segregate->Incinerate

Caption: Operational workflow for segregating and treating this compound waste streams to prevent HCN evolution.

Regulatory & Compliance Reference

To maintain compliance with US EPA and global safety standards, reference the following codes when manifesting waste.

CodeDescriptionApplicability
D003 Characteristic of ReactivityApplicable if the specific nitrile derivative is deemed capable of generating toxic gases (HCN) when mixed with water/acid.
D001 Characteristic of IgnitabilityApplicable if the compound is dissolved in flammable solvents (MeOH, Acetone).
P-List Acutely HazardousWhile this specific CAS is likely not P-listed by name, treat with P-list rigor due to biological activity (kinase inhibition).
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazolo[1,5-a]pyrimidine derivatives. National Library of Medicine. [Link]

Sources

Personal Protective Equipment & Handling Guide: Pyrazolo[1,5-a]pyrimidine-7-carbonitrile

[1]

Executive Summary & Risk Profile

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile (CAS: 274-71-5) is a fused heterocyclic intermediate frequently employed as a scaffold in kinase inhibitor development. While valuable, its safety profile is dominated by two functional characteristics: the bioactive pyrazolo-pyrimidine core (implying potential potent biological activity) and the nitrile moiety (presenting metabolic toxicity risks).

As a Senior Application Scientist, I advise treating this compound not merely as a generic organic solid, but as a Potent Compound (Occupational Health Band 3 or 4) until specific toxicology proves otherwise. This guide prioritizes containment and dermal protection to prevent sensitization and systemic toxicity.

Hazard Identification (GHS Standards)

Based on structural analogs and functional group analysis:

  • Acute Toxicity (Oral/Inhalation): Category 3/4 (Harmful or Toxic if swallowed/inhaled).

  • Skin/Eye Irritation: Category 2/2A (Irritant).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation).

  • Chemical Incompatibility: Nitriles can liberate hydrogen cyanide (HCN) if exposed to strong acids or strong oxidizers.

Hierarchy of Controls & Engineering Prerequisites

PPE is the last line of defense. It is effective only when foundational engineering controls are active.

Control LevelRequirement for this compound
Primary Containment Certified Chemical Fume Hood (Face velocity: 80–100 fpm). All weighing of solids >10 mg must occur here or in a balance enclosure.
Secondary Containment Spill Trays (Polypropylene) required for all liquid handling to prevent benchtop contamination.
Ventilation HEPA Filtration recommended if handling fine micronized powder to prevent recirculation of particulates.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the specific solvent system used to solubilize the compound. Pyrazolo-pyrimidines are often dissolved in DMSO, DMF, or Dichloromethane (DCM), each requiring different glove protocols.

A. Hand Protection (Critical)

Standard thin nitrile exam gloves are insufficient for all scenarios.

Solvent / StateRecommended Glove ProtocolRationale (Permeation Physics)
Dry Solid (Weighing) Double Nitrile (min. 5 mil outer).Provides contrast for tear detection; protects against dust.
Solution: DMSO/DMF Double Nitrile or Butyl Rubber .DMSO permeates nitrile rapidly (degrading barrier <15 mins) and acts as a carrier, dragging the toxicant through the skin.
Solution: DCM/Chloroform Silver Shield® (Laminate) or PVA (Polyvinyl alcohol).Chlorinated solvents break through nitrile in <2 minutes. Do not trust nitrile gloves with DCM solutions of this compound.
B. Respiratory & Body Protection[1][3][4][5][6][7]
  • Respiratory: If working outside a hood (strongly discouraged) or cleaning a spill, use a Full-Face Respirator with P100 (HEPA) + Organic Vapor cartridges . The P100 stops the dust; the OV cartridge protects against solvent vapors.

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats when handling >100 mg to prevent fabric impregnation.

  • Eyes: Chemical Splash Goggles (indirect vented) are mandatory. Safety glasses do not seal against airborne dust.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental state.

PPE_SelectionStartStart: Handling this compoundStateCheckState of Matter?Start->StateCheckSolidDry Solid / PowderStateCheck->SolidWeighingLiquidIn SolutionStateCheck->LiquidReaction/WorkupStandardPPEStandard PPE:Double Nitrile GlovesLab Coat + GogglesFume HoodSolid->StandardPPESolventCheckIdentify SolventLiquid->SolventCheckDMSO_DMFSolvent: DMSO / DMFSolventCheck->DMSO_DMFDCM_CHCl3Solvent: DCM / ChloroformSolventCheck->DCM_CHCl3HighRiskPPEHigh Permeation Risk:Change Nitrile Gloves every 15 minsOR Use Butyl RubberDMSO_DMF->HighRiskPPEBarrierPPEBarrier Required:Silver Shield® (Laminate) Linersunder Nitrile Outer GlovesDCM_CHCl3->BarrierPPE

Figure 1: PPE Selection Logic based on physical state and carrier solvent. Note the critical divergence for chlorinated solvents.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize airborne dust generation.

  • Preparation: Place a disposable balance draft shield or a static-dissipative weighing funnel inside the fume hood.

  • Donning: Put on inner nitrile gloves (taped to lab coat sleeves if high potency is suspected) and outer nitrile gloves.

  • Transfer: Open the source container only inside the hood. Use a disposable spatula.

  • Decontamination: Wipe the exterior of the formulation vessel with a methanol-dampened wipe before removing it from the hood.

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste immediately.

Protocol B: Emergency Spill Response

Objective: Containment without exposure.

  • Evacuate & Alert: If spill is >500 mg or outside the hood, evacuate the immediate area.

  • PPE Upgrade: Don double gloves, goggles, and if dust is airborne, a respirator.

  • Containment: Cover the spill with a wet wipe (if solid) to prevent dust dispersal, or an absorbent pad (if liquid).

  • Neutralization: Clean area with 10% bleach solution (oxidizes traces) followed by water. Note: Do not use acid.

Spill_ResponseSpillSpill EventAssessAssess Location/SizeSpill->AssessInHoodInside Hood(<1g)Assess->InHoodOutHoodOutside Hood(Any Qty)Assess->OutHoodClean11. Cover with wet pad2. Scoop to waste3. Wipe with MeOHInHood->Clean1Evac1. Evacuate Area2. Don Respirator3. Secure PerimeterOutHood->EvacEvac->Clean1After PPE Upgrade

Figure 2: Immediate response workflow for solid or liquid spills.

Disposal & Waste Management

Proper disposal is critical due to the nitrile functionality.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated "Hazardous Solid Waste - Toxic" bin.

  • Liquid Waste:

    • Segregation: Do NOT mix with acidic waste streams (e.g., waste from acid workups). Acidic conditions can hydrolyze the nitrile to carboxylic acid and potentially liberate HCN gas in closed containers.

    • Labeling: Clearly label waste containers as "Contains Nitriles - DO NOT ACIDIFY."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition). (Reference for solvent breakthrough times).

  • PubChem. (n.d.). Compound Summary: Pyrazolo[1,5-a]pyrimidine.[1] National Library of Medicine.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.